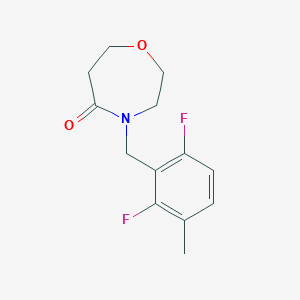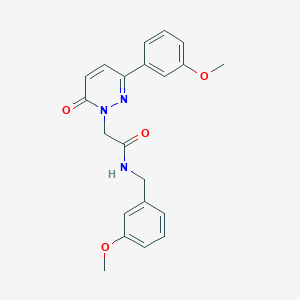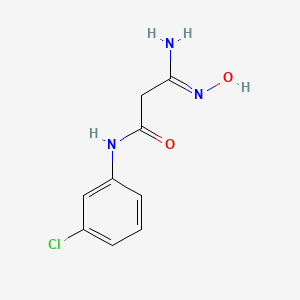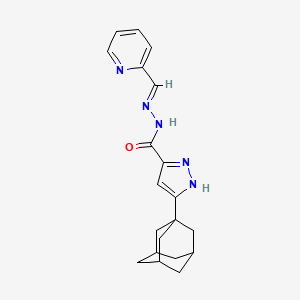![molecular formula C12H10F4N2O B5640553 [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol](/img/structure/B5640553.png)
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol is a synthetic organic compound characterized by a pyrazole ring substituted with dimethyl groups and a tetrafluorophenyl group attached to a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by the condensation of 3,5-dimethyl-1H-pyrazole with appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Tetrafluorophenyl Group: The tetrafluorophenyl group is introduced via nucleophilic aromatic substitution reactions, where a suitable nucleophile attacks a fluorinated aromatic compound.
Attachment of the Methanol Moiety: The final step involves the reduction of an intermediate compound to introduce the methanol group, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the pyrazole ring, using hydrogenation or metal hydrides.
Substitution: The fluorine atoms on the tetrafluorophenyl group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base or under acidic conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol is used as a ligand in coordination chemistry, forming complexes with metals that can act as catalysts in various reactions, including oxidation and reduction processes .
Biology and Medicine
The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of enzymes or receptors involved in disease pathways.
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique electronic properties imparted by the fluorinated aromatic ring .
Mechanism of Action
The mechanism by which [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol exerts its effects typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can coordinate with metal ions, altering the activity of metalloenzymes. The tetrafluorophenyl group can engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
[3,5-dimethyl-1H-pyrazol-1-yl]methanol: Lacks the tetrafluorophenyl group, resulting in different electronic properties and reactivity.
[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol: Similar structure but without fluorine atoms, affecting its chemical behavior and applications.
Uniqueness
The presence of both the pyrazole ring and the tetrafluorophenyl group in [4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol imparts unique electronic and steric properties, making it particularly useful in applications requiring specific interactions with metal ions or biological targets.
Properties
IUPAC Name |
[4-(3,5-dimethylpyrazol-1-yl)-2,3,5,6-tetrafluorophenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F4N2O/c1-5-3-6(2)18(17-5)12-10(15)8(13)7(4-19)9(14)11(12)16/h3,19H,4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIVZXRADXADDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C(=C(C(=C2F)F)CO)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F4N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[3-(5-Methylfuran-2-yl)-5-nitro-1-benzofuran-2-yl]butan-2-one](/img/structure/B5640472.png)
![2-[2-(1-azepanyl)-2-oxoethyl]-6-(4-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B5640480.png)
![ethyl 2-{[(2E)-3-(furan-2-yl)prop-2-enoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5640487.png)


![5-[methyl(2-phenylethyl)amino]-2-(2-oxo-2-thiomorpholin-4-ylethyl)pyridazin-3(2H)-one](/img/structure/B5640513.png)
![1-cyclopentyl-4-{[4-(1H-pyrrol-2-ylcarbonyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5640520.png)

![(1S*,5R*)-3-[(pyridin-2-ylthio)acetyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5640531.png)
![4-fluoro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5640537.png)
![N-[(3,5-dimethyl-1-propyl-1H-pyrazol-4-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5640561.png)

![[(3aS,10aS)-10a-(hydroxymethyl)-3,3a,4,10-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-2-yl]-(5-propyl-1,2-oxazol-3-yl)methanone](/img/structure/B5640580.png)
![3-(2-chlorophenyl)-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5640587.png)
